2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable phenyl precursor to introduce the nitro groups, followed by cyclization to form the benzopyran ring system. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy groups, followed by the addition of the desired nucleophile.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the target molecules. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects due to mitochondrial uncoupling.
3,5-Dinitrophenol: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
Baicalein: A flavonoid with a similar benzopyran structure but different functional groups, known for its anti-inflammatory and antioxidant activities.
Uniqueness
2-(3,5-Dinitrophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is unique due to the combination of nitro and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
921942-60-1 |
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Molecular Formula |
C17H12N2O8 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H12N2O8/c1-25-12-6-15(26-2)17-13(20)8-14(27-16(17)7-12)9-3-10(18(21)22)5-11(4-9)19(23)24/h3-8H,1-2H3 |
InChI Key |
SMTKCUUHKOHMPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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